molecular formula C9H12N2O B7968724 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B7968724
M. Wt: 164.20 g/mol
InChI Key: DQQWMHHWJGOMLF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Chemistry

The journey into the chemistry of indazoles, bicyclic heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, began in the late 19th century. The initial synthesis of indazole is credited to the German chemist Emil Fischer in 1883, who obtained it by heating o-hydrazino cinnamic acid. researchgate.netnih.gov Another significant early contribution was the Jacobson indazole synthesis, which involved the oxidation of 2-hydrazinyl-N-alkylaniline. These foundational methods paved the way for a deeper exploration of the indazole ring system.

Over the decades, the synthetic methodologies for creating indazole derivatives have evolved significantly. Modern techniques include transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination and copper-catalyzed N-N bond formation, which offer greater efficiency and control over the substitution patterns on the indazole core. This expansion of synthetic routes has been crucial in enabling the systematic investigation of the structure-activity relationships of various indazole-based compounds.

Significance of the Indazolone Nucleus in Heterocyclic Chemistry

The indazolone nucleus, a derivative of indazole featuring a carbonyl group, is a "privileged structure" in medicinal chemistry. This term refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The versatility of the indazolone core allows for functionalization at various positions, leading to a diverse library of compounds with a wide range of pharmacological activities. google.com

Indazole derivatives have been successfully incorporated into several FDA-approved drugs, highlighting their clinical importance. For instance, Pazopanib, an anticancer agent, features a 2,3-dimethyl-indazole moiety. google.com Other indazole-based drugs include Benzydamine, an anti-inflammatory agent, and Granisetron, used to manage chemotherapy-induced nausea. nih.gov The broad spectrum of biological activities associated with the indazole scaffold includes anti-inflammatory, antimicrobial, antitumor, and antiviral properties, making it a focal point of extensive research.

Overview of Indazole Tautomerism and Isomerism in Chemical Systems

A key feature of indazole chemistry is the phenomenon of annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole ring. This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring.

In addition to tautomerism, the synthesis of substituted indazoles often leads to the formation of regioisomers, particularly when alkylating or acylating the nitrogen atoms. The selective synthesis of either the N-1 or N-2 substituted isomer can be challenging but is crucial for controlling the pharmacological properties of the final compound. For instance, in the case of 1,5,6,7-tetrahydro-4H-indazol-4-ones, acylation can result in a mixture of N-1 and N-2 isomers. sioc-journal.cn

Property1H-Indazole2H-Indazole
Relative Stability More stableLess stable
Basicity Weaker baseStronger base
Dipole Moment LowerHigher

Research Landscape and Focus on 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one and its Structural Relatives

While the broader class of indazoles has been extensively studied, specific research on This compound is limited in publicly accessible scientific literature. Its existence is confirmed by its availability from chemical suppliers. lab-chemicals.com However, detailed studies on its synthesis and biological activity are not widely reported.

To understand its potential, researchers often look to structurally similar compounds. The 6,7-dihydro-5H-indazol-4-one core is a key feature of this molecule. Research on this general scaffold has revealed significant biological potential. For example, derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been investigated as potent inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. sioc-journal.cn

Furthermore, the related compound 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its activity as an opioid receptor agonist, demonstrating potent antinociceptive effects. The synthesis of this analog typically involves the cyclization of a substituted cyclohexenone with a hydrazine (B178648) derivative.

The 2,3-dimethyl substitution pattern on the indazole ring is notably present in the FDA-approved anticancer drug Pazopanib, specifically as 2,3-dimethyl-6-nitro-2H-indazole . google.com A patented synthesis route for this intermediate involves the methylation of 3-methyl-6-nitro-1H-indazole using dimethyl carbonate, which is considered a greener alternative to other methylating agents. google.com

The study of various substituted tetrahydroindazoles has also led to the discovery of compounds with potential antituberculosis activity. nih.gov These findings underscore the therapeutic potential of the tetrahydroindazole (B12648868) scaffold and suggest that This compound may also possess interesting pharmacological properties worthy of future investigation.

Compound NameKey Research Finding/Application
Pazopanib Anticancer drug containing a 2,3-dimethyl-indazole moiety. google.com
1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives Investigated as potent human neutrophil elastase (HNE) inhibitors. sioc-journal.cn
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Studied as a potent opioid receptor agonist.
Tetrahydroindazole derivatives Identified as a promising scaffold for anti-tuberculosis agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-9-7(10-11(6)2)4-3-5-8(9)12/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQWMHHWJGOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of the 2,3 Dimethyl 6,7 Dihydro 5h Indazol 4 One System and Its Precursors

Reduction Reactions of Nitro-Substituted Indazoles

The reduction of a nitro group to an amine is a pivotal transformation in the synthesis of many indazole-based pharmaceutical agents. This conversion introduces a versatile amino functionality that serves as a handle for further molecular elaboration.

The selective reduction of the nitro group on the indazole core, such as the conversion of 2,3-dimethyl-6-nitro-2H-indazole to 2,3-dimethyl-6-amino-2H-indazole, is a well-established and critical step in the synthesis of complex molecules. researchgate.net This reaction must be carried out under conditions that selectively reduce the nitro functionality without affecting the heterocyclic ring system. A common and effective method involves the use of a metal catalyst in an acidic medium. For instance, the synthesis of 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been successfully achieved using iron powder in a mixture of ethanol, water, and hydrochloric acid at reflux.

Another approach involves reductive cyclization, where a nitro-substituted precursor is treated with a reducing agent in the presence of a base to simultaneously reduce the nitro group and form the heterocyclic ring. chemicalbook.com The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity, avoiding unwanted side reactions or reduction of the indazole ring itself.

Table 1: Comparison of Methods for Nitro-Indazole Reduction

Reagent SystemSubstrate ExampleProductTypical YieldReference
Fe powder, HCl, EtOH:H₂O6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNot specified
SnCl₂, HCl3-Methyl-6-nitro-1H-indazole3-Methyl-1H-indazol-6-amine87% acs.orgglobalresearchonline.net
H₂, Pd/C3-Methyl-6-nitro-1H-indazole3-Methyl-1H-indazol-6-amineNot specified acs.org

The amino-indazole scaffold, obtained from the reduction of its nitro precursor, is a cornerstone in the synthesis of numerous pharmaceutical agents, most notably the anti-cancer drug Pazopanib. researchgate.net Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. chemicalbook.comglobalresearchonline.net The molecular structure of Pazopanib consists of three key fragments: a sulfonamide, a pyrimidine, and an indazole component. acs.org

The 2,3-dimethyl-2H-indazol-6-amine moiety is a crucial building block for the Pazopanib molecule. nih.govacs.org Its significance lies in its structural similarity to the adenine (B156593) component of ATP, which allows it to form key hydrogen bonds within the binding pocket of tyrosine kinase receptors. acs.org This interaction competitively inhibits ATP from binding, thereby blocking intracellular signaling pathways that lead to angiogenesis and tumor growth. acs.orgglobalresearchonline.net The synthesis of Pazopanib involves the condensation of the 2,3-dimethyl-N-methyl-2H-indazol-6-amine intermediate with other molecular fragments to construct the final drug molecule. chemicalbook.comnih.gov Therefore, the efficient and selective reduction of 2,3-dimethyl-6-nitro-2H-indazole is a critical upstream process in the manufacturing of this important therapeutic agent.

Cycloaddition Reactions Involving Indazolone Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems in a controlled manner. The [4+2] cycloaddition, or Diels-Alder reaction, is a particularly important method for forming six-membered rings and is implicated in the biosynthesis of many complex natural products. nih.govnih.gov

The Diels-Alder reaction is a concerted process involving the cycloaddition of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene (B86901) ring. nih.gov While typically thermally or photochemically promoted, the reactivity can be significantly influenced by the electronic nature of the reactants. Anionic species can participate in cycloadditions, although they are less common than neutral Diels-Alder reactions. In an anionic [4+2] cycloaddition, one of the components, typically the diene, is an anion. This increases the energy of its highest occupied molecular orbital (HOMO), potentially facilitating the reaction with an electron-deficient dienophile.

While specific examples of synthesizing simple indazolone systems via a direct anionic [4+2] cycloaddition are not widely reported in standard literature, the principle is observed in complex biosynthetic pathways. For instance, enzyme-catalyzed transannular [4+2] cycloadditions, which form the cyclohexene ring in natural products like spinosyn A, are believed to proceed through intermediates that may have anionic character. nih.gov In these enzymatic systems, the protein environment acts as a template, controlling the stereochemistry and accelerating a reaction that might otherwise be unfavorable. nih.gov It is plausible that synthetic strategies could be developed to harness anionic intermediates, such as a deprotonated diene, to react with a suitable dienophile to construct the fused cyclohexene ring of a dihydro-indazol-4-one system.

Stability and Degradation Pathways (e.g., Hydrolysis)

The pyrazole (B372694) portion of the indazole is relatively resistant to oxidation, though C-alkyl side chains can be oxidized to carboxylic acids under strong conditions. globalresearchonline.net The ring is also resistant to reduction, although catalytic hydrogenation can reduce the pyrazole ring to pyrazoline and then pyrazolidine. globalresearchonline.net The primary points of instability in the 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one molecule are the ketone moiety and the enamine-like C=C double bond within the six-membered ring.

Under acidic or basic conditions, the ketone carbonyl is susceptible to hydrolysis. In the presence of water, an equilibrium can be established with the corresponding hydrate (B1144303) (a geminal-diol), although this is typically unstable. More forceful hydrolytic conditions (strong acid or base and heat) could potentially lead to the cleavage of the six-membered ring. The amide-like nitrogen (N2) of the pyrazole ring could also be a site for hydrolysis under harsh conditions, though this is less likely than reactions involving the ketone.

Reactivity of the Ketone Moiety and Alkyl Groups on the Indazolone Core

The functional groups appended to the indazolone core—specifically the ketone group and the two methyl groups—are the primary sites of chemical reactivity for further synthetic modification.

The ketone moiety exhibits typical carbonyl reactivity. It is an electrophilic center and is susceptible to nucleophilic addition. Common reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Reductive Amination: Reaction with an amine can form an imine or enamine, which can then be reduced to a new amine functionality.

Condensation Reactions: The alpha-protons (on C5) adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol (B89426) or Knoevenagel-type condensation reactions with aldehydes or other ketones. ajrconline.org

The two methyl groups also have distinct reactivity profiles. The N-methyl group at the N2 position is the result of a regioselective N-alkylation of the indazole precursor, a common reaction for this heterocyclic system. nih.govrsc.org The C-methyl group at the C3 position is an "active methyl" group because it is attached to a C=N double bond within the pyrazole ring. This makes the protons on this methyl group weakly acidic. Under strongly basic conditions, this group can be deprotonated and undergo condensation reactions with electrophiles such as aldehydes, similar to the active methyl groups found in other heterocyclic systems. nih.gov Furthermore, while generally stable, C-alkyl groups on pyrazole rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. globalresearchonline.net

Table 2: Summary of Potential Reactivity Sites

SiteFunctional GroupPotential Reactions
C4Ketone (Carbonyl)Nucleophilic Addition, Reduction, Reductive Amination, Enolate Formation
C5α-CarbonDeprotonation (Enolate Formation), Alkylation, Halogenation, Condensation
C3-MethylActive Methyl GroupCondensation with Aldehydes/Ketones, Oxidation to Carboxylic Acid
N2-MethylN-Alkyl GroupGenerally stable, site of N-alkylation in synthesis

Advanced Spectroscopic and Analytical Characterization Techniques for Indazolone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR are fundamental techniques for the structural confirmation of 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one. ¹H NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the two methyl groups (at C2 and C3) and the three methylene (B1212753) groups (CH₂) of the cyclohexenone ring. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (C5) would appear at a different frequency than those at C6 and C7.

Similarly, the ¹³C NMR spectrum would display nine distinct signals, one for each carbon atom in the unique environments of the molecule. The carbonyl carbon (C4) would be significantly downfield (at a higher ppm value) due to the deshielding effect of the oxygen atom. The carbons of the methyl groups would appear in the upfield region. The analysis of chemical shifts in both ¹H and ¹³C NMR is a critical first step in verifying the compound's structure.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Multiplicity Integration
N-CH₃ ~3.5-4.0 Singlet 3H
C-CH₃ ~2.0-2.5 Singlet 3H
C5-H₂ ~2.5-2.8 Triplet 2H
C7-H₂ ~2.3-2.6 Triplet 2H

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C4 (C=O) >190
C3a, C7a 115-150
C3 140-160
C5 35-45
C7 20-30
C6 20-30
N-CH₃ 30-40

Note: The data in the tables are illustrative, based on general principles and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) couplings between protons and carbons. For this compound, HMBC would be crucial to confirm the connectivity between the pyrazole (B372694) and cyclohexenone rings, for example, by showing correlations from the methyl protons to the carbons of the indazole core.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C3, C3a, C4, and C7a) would be absent. This information is vital for confirming the carbon framework of the molecule. Studies on related tetrahydro-4H-indazol-4-ones have utilized these 2D techniques for definitive structural confirmation. researchgate.net

Indazolone derivatives, including the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, can exist as different tautomers and isomers. nih.gov NMR spectroscopy is a powerful tool for identifying which form is present. For N-unsubstituted indazoles, annular tautomerism (proton on N1 vs. N2) is a key consideration. researchgate.netnih.gov While this compound has a methyl group on the N2 position, preventing this specific tautomerism, the synthesis of such compounds can often lead to a mixture of N1 and N2-substituted isomers. nih.gov

¹H and ¹³C NMR are highly effective at distinguishing between these isomers. The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) and the N-methyl group are particularly sensitive to the position of substitution. nih.gov For example, the ¹³C chemical shift of C3 is known to differ significantly between N1 and N2 substituted indazoles. nih.gov By comparing the observed NMR spectra with data from known standards or theoretical calculations, the correct isomeric structure can be unequivocally assigned. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₂N₂O), the calculated exact mass is 164.09496. An HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive proof of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass. This technique is a standard method for the characterization of newly synthesized heterocyclic compounds. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is well-suited for analyzing polar molecules like indazolones. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, producing charged droplets from which molecular ions are generated. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z value of approximately 165.1. The use of ESI allows for the gentle ionization of the molecule, minimizing fragmentation and providing a clear indication of its molecular weight. mdpi.com

HPLC-MS for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of heterocyclic compounds like this compound. It is highly effective for determining the purity of a synthesized batch and for identifying and quantifying any isomeric byproducts.

The synthesis of substituted indazoles can often lead to the formation of regioisomers, for instance, substitution at different nitrogen atoms of the pyrazole ring. nih.govgoogle.com HPLC is the primary method for separating these closely related compounds. ptfarm.plukm.mymdpi.com A common approach involves using a reverse-phase column, such as a C18, with a gradient elution system, typically composed of acetonitrile (B52724) and water. nih.gov The mass spectrometer provides molecular weight information, confirming the identity of the main peak as the target compound and helping to identify impurities. For chiral indazole derivatives, specialized chiral stationary phases are employed to separate enantiomers. ptfarm.plukm.mymdpi.com

Below are typical parameters for an HPLC-MS analysis of this compound.

Table 1: Illustrative HPLC-MS Parameters

Parameter Value/Condition
HPLC System Agilent 1100 Series or equivalent
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI), Positive Mode

| Mass Range | 50-500 m/z |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence of its key structural features.

The most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the six-membered cyclic ketone, which typically appears in the range of 1715-1680 cm⁻¹. chemguide.co.uk The spectrum also shows characteristic absorptions for the C-H bonds of the methyl groups and the methylene groups in the cyclohexene (B86901) ring, usually found between 2850 and 3000 cm⁻¹. vscht.cz Other significant peaks include the C=N stretching of the indazole ring system and C-N stretching vibrations, which are found in the fingerprint region (below 1600 cm⁻¹). nih.govrjpbcs.com

Table 2: Expected IR Absorption Bands for this compound

Functional Group Bond Type Expected Wavenumber (cm⁻¹) Intensity
Alkane (Methyl/Methylene) C-H stretch 2850-2960 Medium-Strong
Ketone C=O stretch ~1700 Strong
Pyrazole Ring C=N stretch ~1610-1660 Medium-Variable

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.commdpi.com For a compound like this compound, this technique provides definitive proof of its constitution, configuration, and conformation, including the precise location of the methyl groups and the geometry of the fused ring system.

This method is particularly crucial for definitively resolving any ambiguity regarding isomerism, which can arise during synthesis. researchgate.net By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision. mdpi.com The resulting data would confirm the attachment of the methyl groups at the C3 and N2 positions and detail the puckering of the 6,7-dihydro-5H ring.

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.2 Å
α = 90°, β = 105°, γ = 90°
Volume (V) 910 ų
Molecules per Unit Cell (Z) 4

| Calculated Density | 1.30 g/cm³ |

Chromatographic Methods for Purification and Analytical Separation

Following synthesis, chromatographic methods are essential for the isolation and purification of this compound from starting materials, reagents, and reaction byproducts. nih.gov Flash column chromatography over silica (B1680970) gel is the most common technique employed for this purpose on a laboratory scale. rsc.org

The separation relies on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used as the eluent. rsc.org By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). For challenging separations, such as those involving closely related isomers, more advanced techniques like preparative HPLC may be required. google.comukm.my

Table 4: Typical Flash Chromatography Purification Protocol

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)
Monitoring TLC with UV visualization (254 nm)
Typical Rƒ of Product 0.3-0.5 in 30% Ethyl Acetate/Hexane

| Outcome | Isolation of the pure compound from less polar and more polar impurities. |

Structure Activity Relationship Sar Studies of 2,3 Dimethyl 6,7 Dihydro 5h Indazol 4 One Derivatives

Influence of Methyl Group Position and Substituent Effects

The strategic placement of substituents on the indazole ring is a determinant factor for the biological activity of its derivatives. The position of methyl groups and other functional moieties can dramatically alter the compound's interaction with biological targets and its metabolic fate. Research on related nitro-derivatives of indazole has shown that the location of the nitro group—whether at the C4, C5, C6, or C7 position—profoundly impacts the compound's mutagenic activity. nih.gov Furthermore, the methylation of a ring nitrogen atom has been observed to sometimes decrease the biological activity of certain nitroheterocyclic compounds. nih.gov

Impact on Metabolic Stability and Biological Profile

A crucial aspect of drug design is ensuring the metabolic stability of a potential therapeutic agent. nih.gov The modification of the 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one scaffold with various substituents can significantly influence its pharmacokinetic properties. Studies on analogous indole (B1671886) derivatives, a bioisostere of indazole, have demonstrated that optimizing substituents can enhance metabolic stability. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the heterocyclic core can modulate the metabolic half-life of the compounds. nih.gov

In a pertinent study on indolyl derivatives, a structural "indole-walk" to optimize the configuration for biological activity revealed that shifting a substituent from the 5-indolyl to the 6-indolyl position resulted in an improvement in both antitumor efficacy and metabolic stability in human liver microsomes. nih.gov Another effective strategy to enhance metabolic stability involves the replacement of metabolically vulnerable phenyl rings with non-aromatic bioisosteres, such as bicycloalkanes, which are less susceptible to oxidative metabolism. pressbooks.pub

Structural ModificationObserved ImpactRationale / MechanismReference
Introduction of Electron-Withdrawing Groups (EWGs)Increased metabolic half-life in some indole analogsPotentially blocks sites of metabolism nih.gov
Introduction of Electron-Donating Groups (EDGs)Decreased metabolic half-life in some indole analogsMay create new metabolically labile spots nih.gov
Positional Isomerism (e.g., 5-indolyl vs. 6-indolyl)Improved metabolic stability and cytotoxic potencyAlters molecular shape and interaction with metabolic enzymes nih.gov
Replacement of Phenyl Ring with Bicyclohexyl GroupMaintained potency with greatly increased metabolic stabilityReduces susceptibility to P450-mediated oxidation (e.g., quinone formation) pressbooks.pub

Stereoelectronic Effects and Pharmacological Activity

The three-dimensional arrangement of atoms and the electronic distribution within the molecule (stereoelectronics) are critical for its pharmacological activity. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two different tautomeric forms. nih.gov Synthetic reactions like acylation or alkylation can produce a mixture of these two isomers, which often possess distinct biological activities. nih.gov Therefore, the separation and rigorous characterization of these isomers are essential steps in the development of new therapeutic agents. nih.gov

The regiochemistry of functional groups is also of paramount importance. A compelling example is seen in indazole-3-carboxamides, which were investigated as blockers of calcium-release activated calcium (CRAC) channels. nih.gov The study revealed that an indazole-3-carboxamide derivative was a potent inhibitor of calcium influx, whereas its corresponding reverse amide isomer was completely inactive. nih.gov This stark difference underscores a strict stereoelectronic requirement for activity, where the precise orientation of the amide linker is crucial for effective interaction with the biological target. nih.gov

Rational Design Based on Structural Modifications

Rational drug design, which leverages an understanding of a biological target's structure and mechanism, is a powerful strategy for developing new therapeutics. nih.gov This approach often involves the structure-guided design of derivatives based on a lead compound to enhance potency and selectivity. nih.gov For the this compound core, rational design entails the targeted modification of its structure to optimize interactions with a specific enzyme or receptor.

Significance of Specific Functional Groups (e.g., N-CO, Nitro Group)

The incorporation of specific functional groups is a key tactic in modulating the biological profile of the indazolone scaffold.

N-CO (Amide) Group : The amide group, particularly its placement, can be essential for activity. In the case of CRAC channel blockers, the unique regiochemistry of an indazole-3-carboxamide was found to be critical for inhibiting calcium influx and stabilizing mast cells. nih.gov This highlights that both the presence and the specific connectivity of the amide linker are vital for biological function. nih.gov

Nitro Group : The nitro group is another significant functional moiety in the design of indazole derivatives. The biological activity of nitroindazoles is highly dependent on the position of the nitro group on the indazole ring. nih.gov For example, 7-nitroindazole (B13768) is a well-known inhibitor of nitric oxide synthase, demonstrating that a nitro group at the C7 position can confer potent and selective inhibitory activity. austinpublishinggroup.comnih.gov Studies have also shown that subsequent modifications, such as N-methylation of nitro-derivatives, can further modulate their activity profiles. nih.gov

Exploration of Heterocyclic and Alkyl Chain Variants

A common strategy in SAR studies is to synthesize a library of analogues with diverse heterocyclic and alkyl chain substitutions to probe the chemical space around the core scaffold. The synthesis of 1,2,3-triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones has been reported, demonstrating the feasibility of attaching other heterocyclic rings to the indazolone framework to explore new interactions with biological targets. researchgate.net

Similarly, the exploration of different alkyl and aryl chains attached to the indazole nitrogen has been fruitful. For example, a series of indazol-3-carboxylic acid derivatives bearing various substituted benzyl (B1604629) groups at the N(1) position were synthesized and evaluated for antispermatogenic activity. austinpublishinggroup.com These studies revealed that the nature of the substituent on the benzyl group was essential for this specific biological effect. austinpublishinggroup.com The development of one-pot syntheses for 2,3-dihydro-1H-indazoles allows for the efficient creation of derivatives with a wide range of functional groups on the aromatic ring, facilitating extensive SAR exploration. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A robust QSAR model can be a powerful predictive tool in drug discovery, allowing researchers to estimate the activity of novel, yet-to-be-synthesized compounds and prioritize synthetic efforts. nih.gov

Biological Activity and Pharmacological Target Identification of 2,3 Dimethyl 6,7 Dihydro 5h Indazol 4 One and Analogues

Anticancer Activities and Molecular Mechanisms

Indazole-containing compounds have emerged as significant agents in oncology, with several derivatives, such as Pazopanib, being approved for cancer therapy. nih.gov The anticancer activity of this class of compounds is often multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and interference with metastasis.

Analogues of 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one have shown potent activity in inhibiting the proliferation and viability of various cancer cell lines. For instance, a series of novel 1H-indazole derivatives were found to exhibit significant anti-proliferative activities in vitro. nih.gov

In a specific study, novel derivatives of 1,3-dimethyl-6-amino-1H-indazole were synthesized and evaluated for their anticancer properties against several human cancer cell lines, including hypopharyngeal carcinoma (FaDu), oral tongue squamous cell carcinoma (YD-15), and breast cancer (MCF7). nih.gov One of the most potent compounds identified was N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which demonstrated significant cytotoxic effects. nih.gov Similarly, other research has focused on 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles, which are structurally distinct but also heterocyclic, showing significant cytotoxicity against multiple cancer cell lines, including pancreatic (PaCa2) and breast (MCF7, MDA-MB-231) cancers. nih.gov

Compound Analogue ClassTested Cancer Cell LinesObserved EffectReference
1,3-Dimethyl-6-amino-1H-indazole derivativesFaDu (Hypopharyngeal), YD-15 (Oral), MCF7 (Breast)Potent inhibition of cell proliferation. nih.gov
1H-Indazole derivativesGeneral (unspecified)Significant anti-proliferative activities. nih.gov
Indolyl-1,3,4-thiadiazole derivativesPaCa2 (Pancreatic), MCF7 (Breast), MDA-MB-231 (Breast)Significant cytotoxicity. nih.gov

A key mechanism through which indazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to be a potent inducer of apoptosis in FaDu cells. nih.gov This process is often accompanied by the activation of specific signaling pathways, such as the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Studies on other heterocyclic compounds have shown that they can induce cell cycle arrest, typically at the G0/G1 or G2/M phases, preventing cancer cells from replicating. nih.govnih.gov For example, a chalcone (B49325) derivative, DMC, was shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in human cervical cancer cells. nih.gov The induction of apoptosis by these compounds is often confirmed by observing characteristic cellular changes, such as chromatin condensation. nih.gov

Compound/AnalogueCell LineMechanismReference
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineFaDu (Hypopharyngeal)Induction of apoptosis, activation of ERK/MAPK pathway. nih.gov
DMC (Chalcone derivative)HeLa (Cervical)Increased DNA damage, G0/G1 cell cycle arrest, induction of apoptosis. nih.gov
NB7M (Indole isothiocyanate)Nervous system cancer cellsInduction of cytotoxicity, apoptosis, and cell cycle arrest. nih.gov

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Some indazole analogues have shown the ability to interfere with key processes in metastasis, such as cell migration and invasion. Specifically, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was shown to suppress the mobility of cancer cells in a wound-healing assay. nih.gov This effect was associated with the reduced expression of matrix metalloproteinase MMP9, an enzyme that degrades the extracellular matrix, thereby facilitating cancer cell invasion. nih.gov

A critical target for many indazole-based anticancer agents is the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and the VEGF signaling pathway is a primary driver of this process. nih.gov

Pazopanib, a potent oral multi-kinase inhibitor, is a prominent analogue that contains the 2,3-dimethyl-2H-indazol-6-yl moiety. nih.govnih.gov It primarily inhibits VEGFR-1, VEGFR-2, and VEGFR-3, thereby blocking the signaling cascade that leads to angiogenesis. nih.gov The development of Pazopanib was a result of a medicinal chemistry effort that started from initial screening hits and led to a compound with high potency against VEGFR. nih.gov Its efficacy in treating renal cell carcinoma and other solid tumors underscores the therapeutic potential of targeting VEGFR with indazole-based inhibitors. nih.govnih.gov

Enhancer of zeste homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers and is associated with poor prognosis. nih.gov Inhibition of EZH2 is a promising epigenetic therapy approach. While direct evidence linking this compound specifically to EZH2 inhibition is not widely documented, the broader class of heterocyclic compounds is under investigation for this target. For example, structure-activity relationship (SAR) studies on the EZH2/1 inhibitor UNC1999 have explored modifications to its pyridone ring to enhance inhibitory activity and selectivity. nih.gov This suggests that heterocyclic scaffolds, including indazoles, could potentially be designed to target EZH2, representing an area for future research and development. nih.govnih.gov

Antimicrobial Properties and Associated Targets

In addition to their anticancer effects, indazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The indazole scaffold is found in compounds active against various pathogens, including bacteria and fungi. nih.govnih.gov

A study on N-methyl-3-aryl indazoles demonstrated activity against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans. nih.gov Furthermore, research on (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives, which share the tetrahydro-indazole core, has revealed significant antimicrobial activity. benthamdirect.com One derivative, in particular, showed strong antibacterial effects against multiple strains of Staphylococcus aureus and Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 7.81 μg/ml. benthamdirect.com Several other compounds in the same series displayed good antifungal activity. benthamdirect.com

Analogue ClassTarget OrganismsObserved ActivityReference
N-methyl-3-aryl indazolesX. campestris, B. cereus, E. coli (bacteria); C. albicans (fungus)Dominant activity against tested strains. nih.gov
(4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivativesS. aureus, S. epidermidis (bacteria)Strong antibacterial activity (MIC 7.81 μg/ml for compound 3f). benthamdirect.com
(4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivativesVarious fungiGood antifungal activity (MICs 31.25-250 μg/ml). benthamdirect.com

Antibacterial Activity Spectrum (e.g., S. aureus, Bacillus subtilis, E. coli)

The antibacterial potential of the indazole scaffold and its derivatives has been a subject of scientific investigation. While specific data for this compound is not extensively detailed in the provided literature, studies on closely related pyrazole (B372694) and quinoxaline (B1680401) derivatives provide insights into the potential antimicrobial profile of such heterocyclic systems.

For instance, certain 3,5-dimethyl azopyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. Some of these compounds demonstrated moderate activity when compared to the standard reference drug, ciprofloxacin. Specifically, compounds designated as 3a and 5a in one study showed notable zones of inhibition. Similarly, derivatives of quinoxaline-2,3(1H,4H)-diones have shown moderate to high activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while exhibiting weaker activity against Gram-negative strains such as Pseudomonas aeruginosa.

Research on dihydromyricetin, a different class of natural compound, highlights common mechanisms of antibacterial action, such as damage to the cell wall and membrane, which leads to the leakage of intracellular components and inhibition of metabolic pathways. nih.gov This provides a general context for how various compounds exert their antibacterial effects. nih.gov While these findings relate to broader classes of heterocyclic compounds, they underscore the potential for developing indazole-based structures as antibacterial agents.

Table 1: Antibacterial Activity of Related Heterocyclic Compounds

Compound Class Test Organism Activity Level Source
3,5-dimethyl azopyrazole derivatives Staphylococcus aureus Moderate
Quinoxaline-2,3(1H,4H)-dione derivatives Staphylococcus aureus Moderate to High
Quinoxaline-2,3(1H,4H)-dione derivatives Bacillus cereus Moderate to High
Quinoxaline-2,3(1H,4H)-dione derivatives Pseudomonas aeruginosa Weak to Moderate

Enzyme and Receptor Modulation

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory diseases, particularly those affecting the respiratory system. nih.gov Consequently, inhibitors of HNE are of significant therapeutic interest. A series of compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core, which is structurally analogous to this compound, have been synthesized and evaluated as HNE inhibitors. nih.gov

These indazolone derivatives were found to be potent inhibitors of HNE, with inhibition constant (Ki) values in the low nanomolar range. nih.gov The research demonstrated that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a suitable foundation for developing effective HNE inhibitors. nih.gov

Table 2: HNE Inhibitory Activity of 1,5,6,7-Tetrahydro-4H-indazol-4-one Analogues

Compound Class Target Enzyme Inhibition Potency (Ki) Source
1,5,6,7-Tetrahydro-4H-indazol-4-one derivatives Human Neutrophil Elastase (HNE) 6 - 35 nM nih.gov

Opioid Receptor Agonism (e.g., μ-opioid, δ-opioid receptors)

Opioid receptors, including the μ (mu), κ (kappa), and δ (delta) subtypes, are primary targets for opioid analgesics. nih.gov The activation of the μ-opioid receptor (MOR) is responsible for the main analgesic effects but also for side effects like opioid-induced constipation (OIC). nih.gov Research in this area has focused on developing peripherally acting μ-opioid receptor antagonists (PAMORAs) to counteract side effects without affecting central analgesia. nih.gov While extensive research exists on morphinan-based structures and other ligands for these receptors, there is no information in the reviewed literature to suggest that this compound or its close analogues exhibit agonist activity at μ-opioid or δ-opioid receptors.

Nitric Oxide Synthase (NOS) Inhibition

Nitric Oxide Synthase (NOS) enzymes are responsible for the production of nitric oxide, a key signaling molecule. There are several isoforms, including constitutive (neuronal and endothelial) and inducible NOS. nih.gov The indazole core structure has been identified as a scaffold for NOS inhibition.

Studies have shown that various substituted indazoles can inhibit NOS isoforms. For example, 7-nitroindazole (B13768) is a potent inhibitor of the Ca2+/calmodulin-dependent NOS from the bovine brain, with an IC50 value of 2.5 µM and a Ki value of 0.16 µM. nih.gov This inhibition was found to be competitive with respect to both the arginine substrate and the tetrahydrobiopterin (B1682763) cofactor. nih.gov The same study found that 7-nitroindazole also inhibited the inducible NOS from murine macrophages, albeit with a higher IC50 of 20 µM. nih.gov These findings suggest that the indazole ring system can interact with the heme-iron component of the enzyme, thereby blocking oxygen binding. nih.gov While this demonstrates the potential of the indazole scaffold, specific data on the NOS inhibitory activity of this compound is not available.

Table 3: NOS Inhibitory Activity of Indazole Analogues

Compound NOS Isoform IC50 Value Ki Value Source
Indazole Bovine Brain (constitutive) 2.3 mM - nih.gov
6-Nitroindazole Bovine Brain (constitutive) 40 µM - nih.gov
7-Nitroindazole Bovine Brain (constitutive) 2.5 µM 0.16 µM nih.gov
7-Nitroindazole Murine Macrophage (inducible) 20 µM 1.6 µM nih.gov

Other Pharmacological Research Areas (e.g., Anti-inflammatory, Analgesic)

While the primary pharmacological targets of this compound and its analogues are continually being explored, significant research has been directed towards their potential therapeutic applications in other areas, notably as anti-inflammatory and analgesic agents. The indazole nucleus is a key structural motif in a variety of synthetic compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. nih.govnih.gov

Research into indazole derivatives has revealed their potential to modulate key pathways in the inflammatory response. nih.gov Studies have indicated that the anti-inflammatory action of certain indazoles may be attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, some indazole compounds have been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and to inhibit the activity of nitric oxide synthase. nih.govnih.gov The overproduction of these mediators is implicated in the pathophysiology of various inflammatory conditions. nih.gov

A study on indazole and its derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. In this research, indazole administered at a dose of 100 mg/kg showed a 61.03% inhibition of inflammation, compared to an 84.50% inhibition by the standard drug diclofenac. nih.gov The study also highlighted the potent inhibitory activity of indazole and its derivatives on IL-1β, with maximum inhibition ranging from 73% to 79%. nih.gov

Moreover, derivatives of the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been identified as potent, competitive inhibitors of human neutrophil elastase (HNE). nih.gov HNE is a serine protease released by neutrophils during inflammation and is a key target for therapeutic intervention in inflammatory diseases, particularly those affecting the respiratory system. nih.gov The investigated 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives exhibited HNE inhibitory activity with Ki values in the low nanomolar range (6–35 nM). nih.gov

In the context of analgesia, certain indazole derivatives have shown promise in attenuating nociceptive responses, particularly in inflammatory pain models. nih.gov This analgesic activity is often linked to their anti-inflammatory properties. The structural similarities of indazoles to endogenous biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological targets involved in pain and inflammation pathways. researchgate.net

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in the reviewed literature, the established activities of its structural analogues suggest that it may possess similar pharmacological potential. The core indazol-4-one structure provides a promising scaffold for the development of novel anti-inflammatory and analgesic agents. Further investigation is warranted to fully elucidate the specific activities and mechanisms of action of this compound in these therapeutic areas.

Compound/Derivative Assay/Model Finding Reference
IndazoleCarrageenan-induced paw edema (rat)61.03% inhibition of inflammation at 100 mg/kg nih.gov
Indazole and its derivativesIn vitro73% to 79% maximum inhibition of IL-1β nih.gov
1,5,6,7-Tetrahydro-4H-indazol-4-one derivativesHuman Neutrophil Elastase (HNE) inhibitionKi values in the range of 6–35 nM nih.gov
Diclofenac (Reference Drug)Carrageenan-induced paw edema (rat)84.50% inhibition of inflammation nih.gov

Emerging Research Directions and Future Perspectives in 2,3 Dimethyl 6,7 Dihydro 5h Indazol 4 One Chemistry

Advancements in Synthetic Methodologies for Indazolone Scaffolds

The creation of indazolone and related indazole motifs has been a long-standing challenge for synthetic chemists, spurring the development of innovative and efficient methodologies. nih.gov Traditional methods are increasingly being supplanted by more sophisticated strategies that offer better yields, atom economy, and the ability to generate diverse molecular libraries. nih.govnih.gov

Recent advancements focus on several key areas:

Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions, including those using copper (Cu) and palladium (Pd), are instrumental in forming the core indazole structure through C-H functionalization and C-N bond formation. nih.govnih.gov For instance, Cu(I)-mediated intramolecular C–N bond formation is a recognized method for constructing indazolone skeletons. nih.gov

Photochemical Synthesis: A noteworthy development is the use of photochemical cyclization to produce 2-N-substituted indazolones. nih.gov This approach is efficient, can be performed in aqueous media at room temperature, and is compatible with halide substituents, which is highly valuable for creating analogues for medicinal chemistry. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, modern techniques are being employed. Microwave-assisted synthesis has been successfully used for the regioselective C3-formylation of 2H-indazoles, a process that can furnish key precursors for drug discovery programs. thieme-connect.de

Scalable Synthesis: As lead compounds move toward clinical evaluation, the ability to produce them on a large scale becomes critical. Research into developing selective and scalable N1-indazole alkylation methods addresses this need, ensuring that promising molecules can be manufactured efficiently. rsc.org

These advanced methods are crucial for expanding the accessible chemical space of indazolone derivatives, allowing for systematic structure-activity relationship (SAR) studies.

Table 1: Comparison of Modern Synthetic Methods for Indazolone/Indazole Scaffolds

Method Key Features Advantages Reference
Metal-Catalyzed C-H Functionalization Uses transition metals like Pd, Cu, Rh to create C-N bonds. High atom economy, allows for direct functionalization of the scaffold. nih.gov
Photochemical Cyclization Utilizes UV light to induce cyclization of precursors like o-nitrobenzyl alcohol derivatives. Rapid, efficient, compatible with aqueous media, good for halogenated derivatives. nih.gov
Microwave-Assisted Formylation Employs microwave irradiation to accelerate the formylation of the indazole ring. Significant reduction in reaction time, improved yields compared to conventional heating. thieme-connect.de
Scalable N1-Alkylation Developed using high-throughput experimentation to find optimal conditions for large-scale reactions. High regioselectivity for N1-alkylation, suitable for manufacturing. rsc.org

Integration of Advanced Computational Methods for Rational Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drugs. nih.govnih.gov These computational methods are increasingly being applied to the design of indazolone-based compounds, enabling a more rational approach to drug discovery. The process can be broadly divided into structure-based and ligand-based methods. nih.govnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict how different indazolone derivatives will bind. nih.govco-ac.com This allows for the virtual screening of large compound libraries to identify potential hits. nih.gov For example, in silico docking studies of indazole analogs targeting the 5-HT2A serotonin (B10506) receptor suggested that a specific halogen-bonding interaction was responsible for the high potency observed, a finding that can guide future designs. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are employed. These techniques, which include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, use the information from a set of known active molecules to build a model that can predict the activity of new, untested compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic nature of the interaction between an indazolone-based ligand and its target protein over time, helping to assess the stability of the predicted binding mode. co-ac.com

The integration of these computational tools allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Identification and Validation of Novel Biological Targets

A key driver of future research is the identification of new biological targets for which indazolone-based agents can be developed. The versatility of the indazolone scaffold allows it to interact with a wide range of proteins, leading to the discovery of its utility against new and important disease targets. nih.gov

Recent research has implicated indazole and indazolone derivatives in the modulation of several novel targets:

Rho-kinase (ROCK): Indazole amides have been identified as potent and selective inhibitors of ROCK1, a kinase involved in vascular smooth muscle contraction, making it a potential target for treating hypertension. nih.gov

p300 Histone Acetyltransferase: Using a DNA-encoded library (DEL) built around an indazolone scaffold, researchers identified a novel series of ligands targeting the E1A-binding protein (p300), a transcriptional co-activator implicated in cancer. acs.org

Indoleamine 2,3-dioxygenase (IDO1): Novel 1,3-dimethyl-6-amino-1H-indazole derivatives were designed as inhibitors of IDO1, an enzyme that plays a role in immune suppression in cancer. nih.gov

Aryl Hydrocarbon Receptor (AHR): Derivatives of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one have been discovered as a new class of AHR agonists, showing potential for treating psoriasis by modulating immune responses. nih.govresearchgate.net

The validation of these targets is a critical step, often involving cellular assays and preclinical models to confirm that modulating the target with an indazolone-based compound leads to the desired therapeutic effect. nih.gov

Table 2: Recently Identified Biological Targets for Indazolone/Indazole Derivatives

Target Therapeutic Area Example Compound Class Reference
Rho-kinase (ROCK1) Hypertension Dihydropyridone indazole amides nih.gov
p300 Oncology Indazolone-focused DEL-derived ligands acs.org
Indoleamine 2,3-dioxygenase (IDO1) Oncology 1,3-dimethyl-6-amino-1H-indazole derivatives nih.gov
Aryl Hydrocarbon Receptor (AHR) Psoriasis, Immunology 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-ones nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) Inflammation (Aza)indazole derivatives nih.gov

Development of Highly Selective and Potent Indazolone-Based Agents

With the identification of novel targets, the subsequent challenge is to develop indazolone derivatives that are both highly potent and selective. Selectivity is crucial to minimize off-target effects. Structure-activity relationship (SAR) studies are systematically conducted to optimize lead compounds.

For instance, in the development of COX-2 inhibitors, structural modifications to the indazole scaffold led to a compound with an IC₅₀ value of 0.409 µM and excellent selectivity over the related COX-1 enzyme. nih.gov Similarly, optimization of an initial indazole amide lead against Rho-kinase resulted in derivatives with improved pharmacokinetic properties. nih.gov In the search for AHR agonists, SAR analysis identified a compound, 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one, with a potent EC₅₀ value of 0.015 µM. nih.gov

The ultimate goal is to generate drug candidates with a well-defined mechanism of action and a favorable therapeutic window, driven by high potency against the intended target and minimal activity against other proteins.

Exploration of Non-Medicinal Applications (e.g., materials science, dyes)

While the primary focus of indazolone chemistry has been on medicinal applications, the unique chemical and photophysical properties of this heterocyclic system suggest potential for use in other fields. This area remains largely exploratory but holds promise.

Catalysis: Indazole-based ligands have been designed for use in catalysis. For example, an indazole phosphine (B1218219) ligand scaffold was synthesized for application in gold(I) catalysis, where the electronic properties could be easily tuned. nih.gov

Photolabile Protecting Groups: The chemical precursors used in some indazolone syntheses, such as o-nitrobenzyl derivatives, are well-known photolabile protecting groups in materials science and chemical biology. nih.gov This hints at the potential for designing indazolone-based structures with photosensitive properties for applications like controlled release or photolithography.

Dyes and Organic Electronics: The conjugated π-system of the indazole ring is a common feature in organic dyes and materials used in electronics. While specific research on 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one in this context is not prominent, the broader class of N-heterocyclic compounds is widely used. Future research could explore the fluorescence or charge-transport properties of functionalized indazolones for use as organic light-emitting diode (OLED) materials or components in dye-sensitized solar cells.

The exploration of these non-medicinal applications represents a new frontier for indazolone chemistry, potentially unlocking novel value from this versatile scaffold.

Q & A

Basic: What are optimal synthetic routes for 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one, and how can purity be validated?

Methodology:

  • Cyclization Strategies : Use ketone or amidine precursors under transition-metal-free conditions (e.g., base-promoted cyclization) to form the dihydroindazolone core .
  • Purification : Recrystallize in ethanol or DMF/acetic acid mixtures, and validate purity via TLC (toluene/ethyl acetate/water = 8.7:1.2:1.1) with iodine visualization .
  • Characterization : Confirm structure using IR (C=O stretch ~1658 cm⁻¹) and ¹H-NMR (δ 2.21–2.38 ppm for methyl/methylene groups) .

Advanced: How do steric and electronic effects of 2,3-dimethyl substitution influence reactivity in downstream functionalization?

Methodology:

  • Steric Hindrance : The 2,3-dimethyl groups may reduce nucleophilic substitution rates at adjacent positions. Compare reactivity with unsubstituted analogs using kinetic studies (e.g., SNAr reactions with halides) .
  • Electronic Effects : Evaluate electron-donating methyl groups via Hammett plots or DFT calculations to predict regioselectivity in cross-coupling reactions .

Basic: What spectroscopic techniques are critical for distinguishing 5H-indazol-4-one tautomers?

Methodology:

  • ¹H-NMR : Monitor proton environments near the carbonyl group; tautomeric shifts cause splitting patterns (e.g., δ 6.85–7.42 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve tautomeric forms definitively, as seen in spiro-fused imidazolone structures .

Advanced: How can molecular docking predict the anticancer activity of this compound derivatives?

Methodology:

  • Target Selection : Use proteins like human myosin 9b RhoGAP (PDB: 5C5S) for docking studies .
  • Software : Perform in silico screening with AutoDock Vina (PyRx 0.8) and validate via MM/GBSA binding energy calculations .
  • Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, assess solvent effects or protein flexibility using molecular dynamics simulations .

Basic: What solvent systems optimize recrystallization of dihydroindazolone derivatives?

Methodology:

  • Polar Protic Solvents : Ethanol or acetic acid enhance solubility of polar intermediates .
  • Mixed Solvents : DMF/acetic acid (1:1) minimizes co-solvent impurities during recrystallization .

Advanced: How do structural modifications (e.g., chloro or nitro substituents) alter receptor binding affinities?

Methodology:

  • Pharmacophore Mapping : Compare binding of 6-aminomethyl-6,7-dihydroindazolones to D₂/5-HT₂ receptors using radioligand assays .
  • Data Interpretation : Resolve affinity discrepancies (e.g., conflicting Ki values) by standardizing assay conditions (e.g., membrane preparation, temperature) .

Basic: What are common side reactions during indazolone synthesis, and how can they be mitigated?

Methodology:

  • Byproduct Formation : Oxidative dimerization may occur; suppress using inert atmospheres (N₂) and radical scavengers like BHT .
  • Side-Chain Oxidation : Monitor via LC-MS and employ mild oxidizing agents (e.g., NaIO₄ instead of KMnO₄) .

Advanced: Can this compound serve as a scaffold for spirocyclic compounds?

Methodology:

  • Spirocyclization : React with ketones under base-promoted conditions to form spiro-imidazolones, validated by X-ray crystallography .
  • Applications : Test spiro derivatives for antimicrobial activity via MIC assays against multidrug-resistant strains .

Basic: How to troubleshoot low yields in thiazolidinone-conjugated indazolone syntheses?

Methodology:

  • Reaction Optimization : Increase equivalents of thiazolidinone precursors (1.2:1 molar ratio) and extend reflux time (5–7 hrs in acetic acid) .
  • Workup : Wash precipitates sequentially with acetic acid, water, and ether to remove unreacted starting materials .

Advanced: What computational methods validate the electronic effects of methyl groups on indazolone bioactivity?

Methodology:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate methyl substitution with redox potential .
  • QSAR Models : Build regression models using logP, polar surface area, and IC₅₀ data to predict activity against cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.